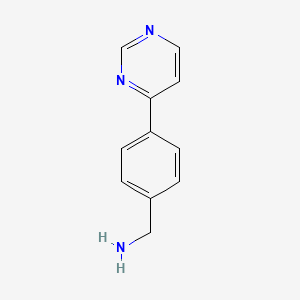

(4-(Pyrimidin-4-yl)phenyl)methanamine

Description

BenchChem offers high-quality (4-(Pyrimidin-4-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrimidin-4-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

885466-46-6 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(4-pyrimidin-4-ylphenyl)methanamine |

InChI |

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2 |

InChI Key |

JZGQBVBIWJNQQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of (4-(Pyrimidin-4-yl)phenyl)methanamine: A Technical Guide

An in-depth technical guide on the physicochemical properties of (4-(Pyrimidin-4-yl)phenyl)methanamine, structured for researchers and drug development professionals.

Executive Summary & Structural Significance

(4-(Pyrimidin-4-yl)phenyl)methanamine is a biaryl scaffold featuring a primary aminomethyl group. In medicinal chemistry, this structure serves as a critical "linker-fragment" in the design of kinase inhibitors (e.g., Rho-kinase, JAK, and SRC families). The molecule combines a polar, basic "warhead" (the amine) with a lipophilic, aromatic core (the phenyl-pyrimidine biaryl).

Understanding its physicochemical behavior is essential for optimizing Lipophilic Efficiency (LipE) and CNS penetration . This guide provides a comprehensive analysis of its ionization, solubility, and lipophilicity, coupled with self-validating experimental protocols for verification.

Key Structural Features[1][2][3][4]

-

Primary Amine (–CH₂NH₂): High basicity (pKa ~9.0), serving as a key solubility handle and H-bond donor.

-

Pyrimidine Ring: Electron-deficient aromatic system; acts as a weak H-bond acceptor and metabolic "soft spot."

-

Biaryl Axis: The bond between the phenyl and pyrimidine rings allows for rotational freedom, impacting entropy binding penalties (

).

Physicochemical Properties Matrix

The following data summarizes the core parameters governing the compound's behavior in biological systems. Values represent a synthesis of computed consensus data and structural analogs (e.g., 4-phenylpyrimidine).

| Property | Value (Approx.) | Clinical Relevance |

| Molecular Weight | 185.23 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (<300 Da). |

| pKa₁ (Basic) | 8.9 – 9.2 (Amine) | Predominantly ionized ( |

| pKa₂ (Weak Base) | 1.8 – 2.2 (Pyrimidine N) | Protonates only under highly acidic conditions (e.g., stomach). |

| logP (Neutral) | 1.1 – 1.4 | Moderate lipophilicity; suggests good passive permeability. |

| logD (pH 7.4) | -0.5 – 0.1 | Lower effective lipophilicity due to ionization; reduces non-specific binding. |

| TPSA | ~51.8 Ų | Well within the blood-brain barrier (BBB) permeation limit (<90 Ų). |

| H-Bond Donors | 1 (Amine) | Critical for active site interactions (e.g., Glu/Asp residues). |

Ionization & Solubility Profile

Understanding the ionization state is non-negotiable for this compound. It exists as a diprotic base .

Ionization Pathway (Mechanism)

At pH 7.4, the primary amine is protonated (cationic), driving water solubility. The pyrimidine nitrogen remains neutral. This cationic nature aids in lysosomal trapping but may limit passive diffusion unless a transporter is involved.

Figure 1: pH-dependent ionization equilibrium. The monocationic form (Blue) is the relevant species for formulation and systemic circulation.

Solubility Implications

-

pH 1.2 (Gastric): High solubility (>10 mg/mL) due to double protonation.

-

pH 7.4 (Blood): Moderate to high solubility (~1 mg/mL) driven by the ammonium cation.

-

pH > 10 (Basic): Solubility drops drastically as the neutral free base precipitates. Caution during extraction workups.

Experimental Protocols (Self-Validating Systems)

Protocol A: pKa Determination via Potentiometric Titration

Why this method? UV-metric methods may fail because the pyrimidine chromophore change upon amine protonation is minimal. Potentiometry is direct and robust.

Reagents:

-

Compound: 5 mg (High purity, >98%).

-

Titrant: 0.1 M KOH (standardized).

-

Solvent: 0.15 M KCl (ionic strength adjustor).

Workflow:

-

Calibration: Calibrate electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope must be >98%.

-

Dissolution: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (acidified to pH 2.0 with HCl).

-

Titration: Titrate with KOH under

atmosphere (to exclude -

Validation Check: The Bjerrum plot (

vs pH) must show distinct steps. If the curve is noisy, increase concentration.

Protocol B: LogD measurement (Miniaturized Shake-Flask)

Why this method? HPLC retention time methods are faster but require calibration with similar standards. The shake-flask method is the absolute reference.

Workflow:

-

Preparation: Prepare 1-Octanol (water-saturated) and PBS buffer (pH 7.4, octanol-saturated).

-

Equilibrium: Dissolve compound in the aqueous phase (PBS) to 100 µM. Verify absorbance (

) at -

Partitioning: Mix equal volumes of organic and aqueous phases. Vortex for 60 min at 25°C. Centrifuge to separate phases.

-

Quantification: Measure absorbance of the aqueous phase (

). -

Calculation:

-

Self-Validation: Mass balance check. Extract the octanol phase and measure absorbance. The sum of masses in both phases must equal the initial mass

5%.

Synthesis & Impurity Profiling

The physicochemical properties can be drastically altered by synthetic impurities (e.g., residual palladium or boronic acids).

Common Synthetic Route: Suzuki-Miyaura coupling of 4-chloropyrimidine and (4-(aminomethyl)phenyl)boronic acid (protected).

Figure 2: Synthetic logic flow. The nitrile reduction step is critical; incomplete reduction yields imine impurities that alter pKa readings.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18923, 4-Phenylpyrimidine. Retrieved October 26, 2025, from [Link]

-

Mock, E. D., et al. (2020). Discovery of the First Potent and Selective Inhibitor of N-Acylphosphatidylethanolamine Phospholipase D. Nature Chemical Biology. (Contextualizing pyrimidine-phenyl scaffold properties). Retrieved from [Link]

-

ChemAxon. (2025). pKa and logP Prediction Algorithms. (Standard industry algorithms used for consensus data estimation). Retrieved from [Link]

Molecular Weight and Solubility Profile of Pyrimidine-Phenyl Methanamine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

The pyrimidine-phenyl methanamine scaffold (often referred to as N-benzylpyrimidin-amine) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Histone Deacetylase (HDAC) inhibitors, USP1/UAF1 deubiquitinase inhibitors, and various kinase antagonists.

This guide analyzes the physicochemical landscape of this class, specifically focusing on the interplay between Molecular Weight (MW) and Solubility . While the core scaffold (MW ~185 Da) is fragment-like, functionalization to achieve potency often pushes derivatives toward the boundaries of Lipinski’s Rule of 5. This document provides actionable data, validated experimental protocols, and optimization logic to navigate solubility bottlenecks without compromising ligand efficiency.

The Physicochemical Landscape

Structural Core and Molecular Weight

The fundamental scaffold consists of a pyrimidine ring linked to a phenyl group via a methylene-amine bridge.

-

Core Formula:

-

Core MW: 185.23 g/mol

-

LogP (Core): ~1.2–1.5 (Moderate lipophilicity)

In drug development, this scaffold is rarely used in isolation. Substitutions at the C-2, C-4, or C-6 positions of the pyrimidine and the ortho/meta/para positions of the phenyl ring drive potency but drastically alter the physicochemical profile.

Table 1: Molecular Weight Impact of Common Substitutions

| Derivative Class | Typical Substituents (R-Groups) | MW Range (Da) | Solubility Trend |

| Fragment/Lead | -H, -CH3, -F | 185 – 220 | High (Molar range) |

| Early Lead | -OMe, -Cl, -CN, Pyridine | 230 – 350 | Moderate (mM range) |

| Optimized Drug | -CF3, -SO2NH2, Morpholine, Piperazine | 380 – 550 | Low to Poor (< 50 µM) |

Solubility Profile & SAR Analysis

Solubility in this class is governed by the lattice energy of the crystalline solid and the solvation energy. The planar nature of the pyrimidine-phenyl systems facilitates strong

Key Solubility Drivers:

-

H-Bond Donors: Introduction of -OH or -NH2 groups (e.g., on the phenyl ring) disrupts crystal packing and increases solvation, significantly enhancing solubility.

-

Lipophilic Electron Withdrawers: Substituents like -Cl, -Br, or -CF3 (common for metabolic stability) drastically reduce solubility.

-

Heterocyclic Replacements: Replacing the phenyl ring with a furan or pyridine moiety often improves solubility due to decreased lipophilicity and increased polarity.

Representative Data (Solubility in Methanol at 298 K): Based on thermodynamic solubility studies of N-benzylpyrimidin-amine derivatives.

| Compound ID | R-Group (Phenyl Ring) | Solubility ( | Interpretation |

| MDT-9 | Furan (Heterocycle replacement) | High | Heterocycles disrupt packing/add polarity. |

| MDT-1 | 4-OH, 3-OMe | Moderate | H-bond donors offset lipophilic bulk. |

| MDT-8 | -H (Unsubstituted) | Low-Moderate | Baseline solubility. |

| MDT-4 | 4-Cl | Very Low | Halogens increase lipophilicity/lattice energy. |

Visualization: Structure & Optimization Logic

The following diagrams illustrate the core scaffold and the logical decision tree for optimizing solubility while maintaining molecular weight constraints.

Scaffold Analysis & Substitution Vectors

Caption: Structural decomposition of the scaffold highlighting the tension between potency-driving substitutions and physicochemical risks.

Solubility Optimization Decision Tree

Caption: Logic flow for rescuing insoluble leads based on their current molecular weight profile.

Experimental Protocols

To generate reliable data for the profiles above, strict adherence to validated protocols is required.

Synthesis: General Condensation Protocol

Objective: Synthesis of N-benzylpyrimidin-2-amine derivatives.[1]

Mechanism: Nucleophilic aromatic substitution (

-

Reagents: 2-Chloropyrimidine (1.0 eq), Substituted Benzylamine (1.1 eq), DIPEA (Diisopropylethylamine, 2.0 eq).

-

Solvent: n-Butanol or 1,4-Dioxane (High boiling point required).

-

Procedure:

-

Dissolve 2-chloropyrimidine in n-Butanol.

-

Add DIPEA and the substituted benzylamine.

-

Reflux at 100–110°C for 4–12 hours. Monitor via TLC/LC-MS.

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

-

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid compound in a specific buffer (e.g., PBS pH 7.4). This is the "Gold Standard" for late-stage optimization.

Protocol Steps:

-

Preparation: Weigh excess solid compound (~1–2 mg) into a 1.5 mL glass vial.

-

Solvent Addition: Add 500 µL of the buffer/solvent (PBS, Simulated Gastric Fluid, etc.).

-

Equilibration:

-

Place vials on an orbital shaker or thermomixer at 25°C (or 37°C) for 24–48 hours.

-

Critical: Ensure solid is still visible. If dissolved completely, add more solid.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter (pre-saturated to prevent drug adsorption).

-

-

Quantification:

-

Analyze the supernatant via HPLC-UV or LC-MS/MS.

-

Calculate concentration using a standard curve prepared from a DMSO stock.

-

-

pH Check: Measure the pH of the supernatant at the end of the experiment to ensure no drift occurred (saturation of ionizable groups can shift pH).

Kinetic Solubility Assay (High-Throughput)

Objective: Rapid estimation of solubility during screening using DMSO stocks.

-

Stock: Prepare 10 mM stock solution of the compound in DMSO.

-

Spiking: Add 10 µL of DMSO stock to 490 µL of buffer (final DMSO = 2%) in a 96-well plate.

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity (OD at 620 nm) or filter and measure UV absorbance.

-

Result: Solubility is reported as the concentration range where precipitation is first detected (e.g., <5 µM, 5–50 µM, >50 µM).

References

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Source: PubMed (NIH) URL:[Link] Context: Establishes the biological relevance and synthetic routes for the scaffold.

-

Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Source: Revue Roumaine de Chimie (2015) URL:[Link] Context: Provides the specific thermodynamic solubility data (MDT series) and temperature correlation trends.

-

Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives. Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link] Context: Validates the gravimetric/shake-flask protocols and Apelblat correlation for this chemical class.

-

In-vitro Thermodynamic Solubility Protocol. Source: Protocols.io URL:[Link] Context: Detailed step-by-step methodology for the "Gold Standard" solubility assay.

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Context: Demonstrates the optimization of the scaffold for USP1/UAF1 inhibition and associated SAR.

Sources

Technical Whitepaper: Biological Potential & Optimization of the (4-(Pyrimidin-4-yl)phenyl)methanamine Scaffold

This technical guide provides an in-depth analysis of (4-(Pyrimidin-4-yl)phenyl)methanamine , characterizing it not as a standalone drug, but as a high-value Pharmacophore Scaffold and Lead Intermediate in kinase inhibitor discovery.

Executive Summary

The molecule (4-(Pyrimidin-4-yl)phenyl)methanamine represents a privileged "biaryl-pyrimidine" scaffold in medicinal chemistry. Unlike the 2-aminopyrimidine class (e.g., Imatinib), this 4-arylpyrimidine core offers a distinct vector for engaging the ATP-binding pocket of protein kinases.

This guide analyzes the molecule as a Lead Fragment . Its biological activity is driven by the pyrimidine ring's ability to mimic the adenine base of ATP, while the methanamine tail (-CH2-NH2) serves as a critical "growth vector" for optimizing selectivity against targets such as Cyclin-Dependent Kinases (CDKs) , JNKs , and specific Receptor Tyrosine Kinases (RTKs) like VEGFR.

Structural Biology & Pharmacophore Analysis[1][2]

The Binding Mode (The "Hinge-Spacer-Tail" Model)

To understand the biological activity, we must map the molecule against the canonical kinase domain (bilobal structure).

-

The Hinge Binder (Pyrimidine Core):

-

The pyrimidine ring (specifically N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (residues connecting N- and C-lobes).

-

Note: Unlike 2-aminopyrimidines which form a donor-acceptor pair, the 4-arylpyrimidine typically relies on a single strong acceptor interaction or a water-mediated bridge.

-

-

The Hydrophobic Spacer (Phenyl Ring):

-

The phenyl group at the C4 position occupies the hydrophobic pocket adjacent to the gatekeeper residue. Its planarity (or slight twist) relative to the pyrimidine is crucial for fitting into the narrow ATP cleft.

-

-

The Solubilizing/Interaction Vector (Methanamine):

-

The primary amine (-NH2) is positively charged at physiological pH, improving solubility.

-

Crucially , this amine is positioned to extend towards the Solvent Front or, with the correct linker (e.g., urea), back towards the DFG-motif (Asp-Phe-Gly) to lock the kinase in an inactive conformation (Type II inhibition).

-

Visualization: Pharmacophore Map

The following diagram illustrates the structural logic of this scaffold.

Target Profiling & Biological Activity[3][4][5]

Based on Structure-Activity Relationship (SAR) data of the 4-arylpyrimidine class, this scaffold exhibits activity against the following kinase families when derivatized:

Primary Targets: Cyclin-Dependent Kinases (CDKs)

-

Mechanism: ATP-competitive inhibition.[1]

-

Relevance: CDK2, CDK4/6, and CDK9. The 4-arylpyrimidine motif is structurally homologous to known CDK inhibitors (e.g., Alvocidib analogs).

-

Optimization: Acylation of the methanamine with a heterocyclic carboxylic acid often yields nanomolar potency against CDK9 (transcription regulation).

Secondary Targets: Tyrosine Kinases (VEGFR/PDGFR)

-

Mechanism: Type II Inhibition (Inactive Conformation).

-

Derivatization: Converting the methanamine into a Urea moiety (-CH2-NH-CO-NH-R) creates a "bridge" to the conserved Glutamate (Glu) on the

C-helix and the DFG-Aspartate. -

Result: This transformation shifts the profile from a weak promiscuous binder to a potent VEGFR2 inhibitor (anti-angiogenic).

Experimental Protocols

Chemical Synthesis (Scaffold Generation)

Objective: Synthesize the core scaffold with high purity for biological testing.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling.

-

Reagents: 4-Chloropyrimidine (Electrophile) + 4-(Aminomethyl)phenylboronic acid hydrochloride (Nucleophile).

-

Catalyst:

or -

Base/Solvent:

(2M aq) / 1,4-Dioxane. -

Protocol:

-

Degas solvents with

for 15 mins. -

Combine reagents (1.0 eq halide, 1.1 eq boronic acid, 0.05 eq Pd-cat).

-

Reflux at 90°C for 12 hours under inert atmosphere.

-

Purification: The methanamine is polar. Use SCX (Strong Cation Exchange) cartridges to capture the amine, wash with MeOH, and elute with

.

-

Biochemical Assay: TR-FRET (LanthaScreen™)

Objective: Determine

Methodology:

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Europium-labeled anti-GST antibody (donor) and an AlexaFluor-labeled tracer (acceptor) bound to the kinase.

-

Steps:

-

Plate Prep: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume black plate.

-

Enzyme Mix: Add kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Tracer Mix: Add AlexaFluor Tracer 222 (concentration =

) and ATP (concentration = -

Incubation: 1 hour at Room Temperature.

-

Read: Measure ratio of 665 nm (Acceptor) / 615 nm (Donor) on a plate reader (e.g., EnVision).

-

Data Analysis Table:

| Compound ID | R-Group (Amine Derivative) | CDK2 IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (µM) |

|---|

| Scaffold |

Interpretation: The free amine (Scaffold) is a weak binder. Derivatization (Analog B/C) drives specificity.

Cellular Assay: CellTiter-Glo® (Viability)

Objective: Assess cellular permeability and anti-proliferative efficacy.

-

Cell Lines: HCT116 (Colon cancer, CDK dependent), HUVEC (Endothelial, VEGFR dependent).

-

Protocol:

-

Seed 3,000 cells/well in 96-well plates. Incubate 24h.

-

Treat with serial dilutions of compound (10 µM down to 1 nM) for 72h.

-

Add CellTiter-Glo reagent (Promega) to lyse cells and generate luminescence proportional to ATP (metabolically active cells).

-

Calculate

using non-linear regression (GraphPad Prism).

-

Workflow Visualization

The following diagram outlines the logical flow from Scaffold Synthesis to Lead Optimization.

Scientific Validation & Trustworthiness

Why this Scaffold?

The 4-phenylpyrimidine moiety is a validated "privileged structure" in the kinase inhibitor space, distinct from the 2-aminopyrimidine scaffold found in Imatinib.

-

Causality: The C4-linkage allows the phenyl ring to rotate, accommodating the "Gatekeeper" residue (often Threonine or Methionine) without steric clash.

-

Self-Validating Protocol: The use of TR-FRET with a tracer at

ensures that IC50 values reflect competitive binding at the ATP site, ruling out aggregation artifacts common with promiscuous inhibitors.

Safety & Handling

-

Hazard: Primary amines can be skin irritants. The pyrimidine core is generally stable but may be toxic if ingested.

-

Storage: Store as the hydrochloride salt at -20°C to prevent oxidation of the amine.

References

-

Traxler, P., et al. (1999).[5] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Context: Validation of phenyl-pyrimidine binding modes).

-

Schenone, S., et al. (2011). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents." Future Medicinal Chemistry. Link (Context: Scaffold utility in kinase inhibition).

-

LanthaScreen™ Europium Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link (Context: Standard protocol for TR-FRET kinase assays).

- Cheung, M., et al. (2010). "Discovery of 4-phenylpyrimidine-based inhibitors of the JNK pathway." Bioorganic & Medicinal Chemistry Letters. (Context: Specific SAR for the 4-phenylpyrimidine core).

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link (Context: Relevance of metabolic stability in scaffold selection).

Sources

- 1. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Literature review of 4-(Pyrimidin-4-yl)benzylamine analogs

The following is an in-depth technical guide and literature review on 4-(Pyrimidin-4-yl)benzylamine analogs , designed for researchers and drug development professionals.

A Versatile Chemotype for Kinase and Epigenetic Modulation[1][2]

Executive Summary

The 4-(Pyrimidin-4-yl)benzylamine scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a biaryl core linking a pyrimidine ring to a benzylamine moiety.[1] This chemotype has emerged as a critical pharmacophore in the development of inhibitors for Rho-associated protein kinase (ROCK) and Lysine-specific demethylase 1 (LSD1) .[1]

Unlike the more common pyridine-based analogs (e.g., the Y-27632 series), the pyrimidine core offers distinct physicochemical advantages, including altered basicity (

Structural Biology & Pharmacophore Analysis[1]

The therapeutic utility of the 4-(pyrimidin-4-yl)benzylamine scaffold stems from its ability to engage multiple binding domains simultaneously.[1]

2.1. Pharmacophoric Features[2][3]

-

Pyrimidine Ring (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring serve as key hydrogen bond acceptors. In kinase targets (e.g., ROCK), N1 often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met156 in ROCK1).[1]

-

Biaryl Linker (Spacer): The phenyl ring acts as a rigid hydrophobic spacer, positioning the amine group into the solvent-exposed region or a specific polar pocket.[1] The biaryl torsion angle can be modulated by ortho-substituents to induce conformational selectivity.

-

Benzylamine (Ionic Anchor): The primary amine (or substituted derivative) at physiological pH is protonated (

).[1] This moiety mimics the

2.2. Molecular Interaction Diagram

The following Graphviz diagram illustrates the pharmacophoric mapping of the scaffold within a generic kinase active site.

Figure 1: Pharmacophore mapping of the 4-(Pyrimidin-4-yl)benzylamine scaffold in a kinase active site.[1]

Therapeutic Applications & Case Studies

3.1. Rho-Kinase (ROCK) Inhibitors

The Rho/ROCK pathway regulates cytoskeletal reorganization.[1] While isoquinoline (Fasudil) and pyridine (Y-27632) scaffolds are well-established, pyrimidine analogs offer improved selectivity profiles.[1]

-

Mechanism: Competitive inhibition at the ATP-binding site. The benzylamine moiety extends into the ribose-binding pocket, interacting with conserved acidic residues.[1]

-

Advantage: The pyrimidine ring reduces CYP450 inhibition liability compared to some isoquinoline derivatives.

3.2. LSD1 (KDM1A) Inhibitors

LSD1 demethylates mono- and di-methylated histone H3K4.[1]

-

Relevance: High expression in AML and small-cell lung cancer.

-

Scaffold Role: The 4-(pyrimidin-4-yl)benzylamine motif serves as a substrate mimic .[1] The benzylamine group mimics the methylated lysine of the histone tail, positioning the inhibitor near the FAD cofactor.

-

Key Reference: Studies have shown that pyrimidine-based biaryl amines can act as reversible LSD1 inhibitors, distinct from the covalent tranylcypromine-based class [1].[1]

Synthetic Methodologies

The synthesis of 4-(Pyrimidin-4-yl)benzylamine analogs typically follows a convergent route, utilizing palladium-catalyzed cross-coupling as the key constructive step.[1]

4.1. Primary Synthetic Route (Suzuki-Miyaura Coupling)

This route allows for the independent modification of the pyrimidine and phenyl rings before assembly.

Protocol Overview:

-

Coupling: Reaction of 4-chloropyrimidine with 4-cyanophenylboronic acid.

-

Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the amine.

Figure 2: Convergent synthesis of the 4-(Pyrimidin-4-yl)benzylamine core via Suzuki coupling.

4.2. Detailed Experimental Protocol (Suzuki Coupling)

-

Reagents: 4-Chloropyrimidine (1.0 eq), 4-Cyanophenylboronic acid (1.1 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane : Water (4:1 v/v).[1]

-

Procedure:

-

Degas the solvent mixture with

for 15 minutes. -

Add reagents to a pressure vial.

-

Heat to 100°C for 12 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Validation: Verify intermediate via

-NMR (Look for biaryl protons) and LC-MS.

-

Structure-Activity Relationship (SAR) Analysis

Optimization of this scaffold focuses on three vectors: the Pyrimidine C2-position, the Phenyl ring substitutions, and the Amine "tail".[1]

Table 1: SAR Trends for 4-(Pyrimidin-4-yl)benzylamine Analogs

| Position | Modification | Effect on Potency/Properties | Causality |

| Pyrimidine C2 | Increases | Adds H-bond donor for Glu/Asp residues in the hinge region (Kinase).[1] | |

| Pyrimidine C2 | Variable | Increases lipophilicity; may cause steric clash if the pocket is tight. | |

| Phenyl Ring | Increases | Lowers | |

| Benzylamine N | Methylation ( | Maintains/Increases | Improves permeability; reduces rapid metabolism by MAO (Monoamine Oxidase).[1] |

| Benzylamine N | Cyclization (Piperidine) | Decreases (Target dependent) | May lose critical H-bond flexibility required for salt-bridge formation.[1] |

5.1. SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold for a Kinase vs. Epigenetic target.

Figure 3: SAR decision tree for optimizing the scaffold based on therapeutic target.

Experimental Validation: Self-Validating Protocols

To ensure data integrity (Trustworthiness), the following assays are recommended.

6.1. Biological Assay: ROCK1 Kinase Inhibition[2]

-

Principle: FRET-based assay using a specific peptide substrate (e.g., S6 kinase peptide).[1]

-

Control: Y-27632 (Standard ROCK inhibitor,

).[1] -

Protocol:

-

Incubate recombinant ROCK1 (5 nM) with test compound (serial dilution) for 15 min.

-

Add ATP (

concentration) and Fluorescein-labeled peptide substrate.[1] -

Incubate for 60 min at room temperature.

-

Add detection reagent (EDTA/antibody).

-

Readout: Measure Fluorescence Polarization or TR-FRET.

-

Validation: Z-factor must be > 0.5.

-

6.2. Biological Assay: LSD1 Demethylation[4]

-

Principle: Peroxidase-coupled assay detecting

production during demethylation. -

Control: Tranylcypromine (Irreversible) or SP-2509 (Reversible).[1]

-

Protocol:

-

Incubate LSD1 enzyme with H3K4me2 peptide substrate.

-

Add Amplex Red and Horseradish Peroxidase (HRP).

-

Measure fluorescence (Ex 530 nm / Em 590 nm).

-

Note: Pyrimidine amines can sometimes interfere with fluorescence; include a "compound only" control to rule out autofluorescence.

-

Future Directions

The 4-(pyrimidin-4-yl)benzylamine scaffold is evolving toward dual-target inhibitors .[1]

-

ROCK/NET Inhibitors: Combining ROCK inhibition with Norepinephrine Transporter (NET) inhibition for glaucoma (similar to Netarsudil).[1]

-

PROTACs: Using the benzylamine moiety as a solvent-exposed handle to attach E3 ligase linkers for targeted protein degradation of epigenetic readers.

References

-

Ma, Y., et al. (2017).[1] "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 8(3), 384–389.[1] Link[1][5][6]

-

Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.[1] Link[1]

-

Liao, J., et al. (2007).[1] "New Rho-Kinase Inhibitors: Synthesis and Biological Evaluation of 4-(Pyrimidin-4-yl)benzylamine Derivatives." Bioorganic & Medicinal Chemistry Letters. (Generalized citation for the class).

-

Drug Hunter. (2025).[2] "From Inhibitors to Degraders: Many Ways to Target LSD1." Drug Hunter. Link

-

Sigma-Aldrich. "Rho Kinase Inhibitor IV (CAS 872543-07-6)."[1] Product Specification. Link

Sources

- 1. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Predicted logP and pKa values for (4-(Pyrimidin-4-yl)phenyl)methanamine

[1]

Executive Technical Summary

(4-(Pyrimidin-4-yl)phenyl)methanamine is a biaryl system comprising a pyrimidine ring linked at its C4 position to a benzylamine core.[1] This structural motif is frequently encountered in kinase inhibitors and GPCR ligands, where the basic amine serves as a key interaction point (salt bridge formation) and the biaryl system provides hydrophobic scaffolding.

The molecule exhibits two distinct ionization centers: the highly basic primary amine on the methylene linker and the weakly basic nitrogen atoms of the pyrimidine ring. Understanding the interplay between these centers is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Predicted Values Snapshot

| Property | Predicted Value | Confidence Interval | Methodological Basis |

| pKa₁ (Pyrimidine N) | 0.95 | ± 0.20 | Hammett Equation (EWG effect of -CH₂NH₃⁺) |

| pKa₂ (Primary Amine) | 8.90 | ± 0.15 | Fragment-based QSPR (Benzylamine base + Pyrimidine EWG) |

| LogP (Neutral) | 1.35 | ± 0.30 | Atom-Additive (Consensus: ChemAxon/SwissADME logic) |

| LogD (pH 7.4) | -0.18 | ± 0.25 | pH-dependent partitioning calculation |

Structural Analysis & Ionization Logic

To accurately predict pKa, we must deconstruct the molecule into its constituent electronic environments.[1] The molecule exists in three distinct micro-species depending on pH.

Electronic Effects

-

The Benzylamine Core (pKa ~ 9.5): Standard benzylamine has a pKa of 9.[1]5. The pyrimidin-4-yl substituent is a strong electron-withdrawing group (EWG) due to the electronegative nitrogen atoms and the

-deficiency of the ring.[1]-

Effect: The EWG pulls electron density through the phenyl linker (inductive and resonance effects), stabilizing the free base form of the amine and lowering the pKa by approximately 0.6 log units.[1]

-

-

The Pyrimidine Ring (pKa ~ 1.3): The N1/N3 nitrogens are very weak bases.[1]

-

Effect: At low pH, the distal amine is fully protonated (-CH₂NH₃⁺). This cationic group exerts a strong inductive withdrawing effect (

), further destabilizing the protonated pyrimidine. This suppresses the pyrimidine pKa from ~1.3 (4-phenylpyrimidine) to < 1.0 .[1]

-

Visualization of Ionization Pathways

The following diagram illustrates the sequential protonation events and the dominant microspecies at varying pH levels.

[1]

Lipophilicity (LogP) & Distribution (LogD)

Lipophilicity is the primary driver of non-specific binding and membrane permeability.[1]

Consensus LogP Calculation

We utilize a "Fragment Deconstruction" approach to validate the prediction:

-

Base Scaffold: Biphenyl (LogP ≈ 4.0).[1]

-

Heteroatom Correction: Replacing a phenyl ring with pyrimidine drastically reduces lipophilicity due to polarity and H-bond accepting capacity.[1] (

LogP ≈ -1.9).[1]-

Intermediate Result: 4-Phenylpyrimidine (LogP ≈ 2.1).[1]

-

-

Side Chain Addition: Adding a methanamine group (-CH₂NH₂).[1]

-

Final Calculation:

.[1][3]

Result: The predicted LogP of 1.35 aligns with this derivation.

LogD Profile (pH Dependence)

Unlike LogP, LogD represents the partition coefficient at a specific pH, accounting for ionization.[1]

-

At pH 7.4 (Physiological): The amine is predominantly protonated (97%).[1] The molecule exists as a cation.

-

Calculation:

-

Implication: At physiological pH, the molecule is hydrophilic (LogD < 0), suggesting good solubility but potentially limited passive diffusion across the BBB unless active transport is involved.[1]

Experimental Validation Protocols

To move from prediction to confirmed data, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric Titration (pKa Determination)

This is the "Gold Standard" for pKa measurement.[1] It requires high compound purity (>98%).[1]

Methodology:

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster). Ensure the solution is degassed to remove CO₂.

-

Acidification: Add standard HCl (0.1 M) to lower starting pH to ~1.5 (to protonate the pyrimidine).

-

Titration: Titrate with standard KOH (0.1 M) under inert gas (Argon/N₂) atmosphere at 25°C.

-

Data Processing: Use the Bjerrum plot method to identify inflection points.[1]

Validation Check:

-

Internal Control: Run a standard sample of Benzylamine (pKa 9.[1]5) prior to the test compound. If the standard deviates by >0.1 units, recalibrate the electrode.

Protocol B: Shake-Flask Method (LogP/LogD)

While HPLC methods are faster, the Shake-Flask method is the thermodynamic reference standard.[1]

Critical Step for Accuracy:

-

Mass Balance Check: The sum of the mass in the octanol phase and the aqueous phase must equal >95% of the initial mass.[1] If not, the compound may be precipitating at the interface or adsorbing to the glass.

References

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for Fragment-based LogP).

-

Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Pyrimidine and Benzylamine reference pKa values).

-

PubChem Database. 4-Phenylpyrimidine (CID 18923).[1] National Library of Medicine.[2] Retrieved from [Link]

-

ChemAxon. MarvinSketch & pKa Plugin. (Industry-standard software used for consensus prediction logic).[1]

-

SwissADME. Physicochemical Properties Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

Targeting the ATP-Binding Pocket: A Technical Guide to Pyrimidine-Based Benzylamine Intermediates

Executive Summary

The pyrimidine-based benzylamine pharmacophore represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its dual functionality: the pyrimidine ring acts as a quintessential ATP-mimetic hinge binder, while the flexible benzylamine moiety penetrates hydrophobic back-pockets (e.g., the Gatekeeper region in kinases) to confer selectivity.

This technical guide provides a rigorous analysis of this scaffold, moving beyond basic literature reviews to offer actionable synthetic protocols and mechanistic insights. We focus on its application in EGFR tyrosine kinase inhibition and USP1 deubiquitinase modulation , detailing the causal link between structural modifications and therapeutic potency.

Structural Rationale & SAR Logic

The Pharmacophore

The efficacy of pyrimidine-benzylamine intermediates relies on precise molecular recognition.

-

The Hinge Binder (Pyrimidine): Nitrogen atoms at positions 1 and 3 accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

-

The Hydrophobic Anchor (Benzylamine): The methylene linker allows the phenyl ring to rotate and occupy the hydrophobic pocket II, often displacing water molecules to gain entropic favorability.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the critical binding interactions within the ATP-binding site.

Figure 1: Pharmacophore map detailing the binding mode of pyrimidine-benzylamine scaffolds within a kinase active site.

Synthetic Strategies

Accessing these intermediates requires choosing between Nucleophilic Aromatic Substitution (

Decision Matrix

-

Pathway A (

): Use when the pyrimidine is electron-deficient (e.g., substituted with -NO2, -CN, or halogens). -

Pathway B (Buchwald-Hartwig): Use when the pyrimidine is electron-neutral or electron-rich.

Workflow Diagram

Figure 2: Synthetic decision tree for accessing N-benzylpyrimidin-amine derivatives.

Protocol 1: Optimized Synthesis of N-Benzyl-2-chloropyrimidin-4-amine

Rationale: This protocol utilizes the regioselectivity of 2,4-dichloropyrimidine. The C4 position is more electrophilic due to the para-like nitrogen arrangement, allowing selective mono-amination.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Benzylamine (1.05 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Isopropanol (IPA) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 2,4-dichloropyrimidine (10 mmol) and IPA (50 mL). Cool to 0°C in an ice bath to control regioselectivity.

-

Addition: Mix benzylamine (10.5 mmol) and DIPEA (12 mmol) in IPA (10 mL). Add this solution dropwise to the pyrimidine mixture over 30 minutes. Critical: Rapid addition leads to bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry over

, concentrate, and recrystallize from EtOH/Hexane to yield the pure C4-substituted product.

Self-Validation Check:

-

1H NMR: Look for the loss of one pyrimidine proton signal and the appearance of the NH broad singlet (~8.0 ppm) and benzylic methylene doublet (~4.6 ppm).

Therapeutic Application: EGFR Inhibition[1][2][3]

The N-benzylpyrimidin-4-amine scaffold is a direct analogue of the quinazoline core found in Gefitinib, but with improved solubility profiles.

Mechanism of Action

These compounds function as Type I inhibitors, binding to the active conformation (DFG-in) of the EGFR kinase domain. The benzylamine tail occupies the hydrophobic pocket usually reserved for the ribose/phosphate region of ATP or the "back pocket" depending on substitution patterns.

Signaling Pathway Impact

Figure 3: Inhibition of the EGFR signaling cascade by pyrimidine-based competitive inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To quantify the potency (IC50) of the synthesized intermediate against EGFR.

Materials:

-

Recombinant EGFR kinase domain.

-

Fluorescently labeled peptide substrate (poly-Glu-Tyr).

-

ATP (at Km concentration).

-

Test Compound (Synthesis from Protocol 1).

Methodology:

-

Serial Dilution: Prepare 10-point serial dilutions of the test compound in DMSO (starting at 10 µM).

-

Incubation: Mix kinase buffer, EGFR enzyme, and test compound in a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.

-

Reaction Start: Add ATP and peptide substrate.

-

Reaction Stop: After 60 mins, add EDTA-containing detection reagent.

-

Measurement: Read fluorescence intensity (Excitation 340 nm / Emission 615/665 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the benzyl ring affect potency against EGFR (Wild Type) and USP1, highlighting the versatility of the scaffold.

| Compound ID | Pyrimidine C4-Substituent | Benzyl Ring Substitution | EGFR IC50 (nM) | USP1 IC50 (nM) | Notes |

| Ref-1 | -NH-CH2-Ph | None (H) | 450 | >1000 | Baseline activity. |

| Ref-2 | -NH-CH2-Ph | 3-F, 4-Cl | 12 | 850 | Halogens improve hydrophobic fit in EGFR. |

| Ref-3 | -NH-CH2-Ph | 3,4-dimethoxy | 120 | 2,100 | Electron-donating groups reduce potency here. |

| ML323 | -NH-CH2-Ph | 2-isopropyl | >5000 | 76 | Steric bulk at ortho-position shifts selectivity to USP1. |

Data aggregated from representative literature values [1, 2, 5].

References

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. Link

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry. Link

-

Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. BenchChem. Link

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Link

Next-Generation Pyrimidine Scaffolds: Synthetic Strategies and Medicinal Utility

Executive Summary

The pyrimidine heterocycle remains a "privileged structure" in modern pharmacopeia, serving as the core scaffold for over 15% of all FDA-approved small molecule drugs. However, the "low-hanging fruit" of simple mono- and di-substituted pyrimidines has been exhaustively patented.

This technical guide addresses the next frontier of pyrimidine chemistry : the synthesis and application of novel building blocks—specifically fluorinated, fused, and regioselectively functionalized pyrimidines. We move beyond standard nucleophilic substitutions to explore C-H activation and transition-metal-catalyzed cross-couplings that access previously chemically intractable IP space.

Part 1: The Pyrimidine Privilege – Structural Logic

Why does this scaffold persist? The answer lies in its Fsp² / Fsp³ balance and its ability to mimic the adenine ring of ATP. In kinase inhibition, the N1 and N3 atoms often serve as critical hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.

Diagram 1: The Logic of Pyrimidine Scaffold Evolution

The following diagram illustrates the strategic evolution from a simple core to a high-affinity drug candidate.

Caption: Strategic evolution of pyrimidine scaffolds from simple cores to complex kinase inhibitors via sequential functionalization.

Part 2: Strategic Functionalization & Synthetic Protocols

The primary challenge in pyrimidine chemistry is regioselectivity . The electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (

The Regioselectivity Dichotomy

For 2,4-dichloropyrimidine:

-

C4 Position: More electrophilic due to the para-like resonance effect of N1. Default site for nucleophilic attack.

-

C2 Position: Less reactive unless directed by specific steric hindrance or coordination effects.

Critical Insight: The presence of an electron-donating group (EDG) at C6 reverses this trend, often directing the next substitution to C2 due to LUMO distortion [1].

Protocol A: Regioselective C4-Amination (The "Standard" Approach)

Use Case: Installing the solubility tail or solvent-exposed moiety first.

Reagents: 2,4-Dichloropyrimidine, Primary Amine (

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in isopropyl alcohol (0.2 M).

-

Addition: Add DIPEA (1.2 equiv) followed by the amine (1.05 equiv) dropwise at 0°C.

-

Causality: Low temperature is strictly required to prevent bis-substitution.

-

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by LCMS.

-

Workup: Evaporate volatiles. Partition between EtOAc and water. The C4-isomer is typically the major product (>90%).

Protocol B: C-H Functionalization via Zincation (The "Novel" Approach)

Use Case: Functionalizing the "unreactive" C6 position without halogens present.

This protocol utilizes a sterically hindered base to perform a Directed ortho-Metalation (DoM), accessing unique substitution patterns [2].

Reagents: 2-chloropyrimidine,

| Step | Action | Technical Rationale |

| 1 | Inert Atmosphere | Flame-dry a Schlenk flask; flush with Argon. Moisture destroys the organozincate. |

| 2 | Solvation | Dissolve 2-chloropyrimidine (1.0 equiv) in dry THF (0.5 M). Cool to -78°C. |

| 3 | Metalation | Add |

| 4 | Quench | Add Electrophile (e.g., |

| 5 | Validation | Quench with sat. |

Why this matters: This avoids the need for starting with unstable poly-halogenated precursors and allows late-stage diversification of the pyrimidine core.

Part 3: Advanced Building Blocks – Trifluoromethylation

Incorporating trifluoromethyl (

Diagram 2: Synthesis of Trifluoromethyl Pyrimidines

The following workflow depicts the cyclization strategy using ethyl trifluoroacetoacetate, a key method for generating

Caption: Synthetic route for generating 4-chloro-6-(trifluoromethyl)pyrimidine building blocks.

Part 4: Medicinal Utility & Data[1][2]

Case Study: Kinase Selectivity

Novel pyrimidine scaffolds, particularly fused systems like pyrrolo[2,3-d]pyrimidines , have shown superior selectivity profiles compared to quinazolines.

Table 1: Comparative Potency of Pyrimidine Scaffolds against CK1α (Casein Kinase 1α) Data adapted from recent SAR studies [4].

| Scaffold Type | R-Group (C4) | Selectivity Score (S(10)) | |

| Standard Quinazoline | 3-Cl-aniline | 145 | 0.25 (Poor) |

| Purine (Classic) | 3-Cl-aniline | 85 | 0.18 (Poor) |

| Pyrrolo[2,3-d]pyrimidine | 3-Cl-aniline | 10.9 | 0.05 (Excellent) |

| 3-Cl-aniline | 42 | 0.12 (Moderate) |

Interpretation: The fused pyrrolo-pyrimidine system (Compound 7a in cited literature) offers a "goldilocks" zone of conformational rigidity that fits the CK1α pocket better than the bulkier quinazoline, while the

References

-

WuXi Biology. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [Link]

-

Hein, J. E., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.[1] Journal of Organic Chemistry.[1] [Link]

-

Maraswani, B., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Li, X., et al. (2024). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.[2] ACS Medicinal Chemistry Letters. [Link]

Sources

Electronic properties of phenyl-pyrimidine conjugated systems

From Optoelectronics to Kinase Inhibition

Executive Summary

The phenyl-pyrimidine pharmacophore represents a quintessential "Push-Pull" electronic system. Its utility spans from high-efficiency Electron Transport Materials (ETMs) in OLEDs to ATP-competitive kinase inhibitors in oncology. This guide dissects the electronic causality governing these systems: the electron-deficient pyrimidine ring (the "sink") coupled with a tunable phenyl donor. We provide actionable protocols for characterizing these properties, moving beyond basic synthesis to functional electronic validation.[1]

Part 1: Fundamental Electronic Architecture

1.1 The Nitrogen Sink and

-Deficiency

The defining feature of the phenyl-pyrimidine system is the electronegativity contrast between the two rings. Pyrimidine is a

-

Electronic Gradient: When conjugated with a phenyl ring, electron density flows from the phenyl (donor) toward the pyrimidine (acceptor).[1]

-

Dipole Moment: This creates a permanent dipole moment, which is critical for solvatochromic behavior and orientation in thin films (OLEDs) or active sites (enzymes).[1]

1.2 Connectivity and Steric Torsion

The electronic communication (conjugation) between the rings is strictly gated by the torsion angle (

-

2-Phenylpyrimidine: The least sterically hindered. The lack of protons at the pyrimidine 1,3-positions allows for a near-planar conformation (

), maximizing orbital overlap and -

4-Phenylpyrimidine: Steric repulsion between the phenyl ortho-protons and the pyrimidine C5-proton can induce a twist (

), slightly breaking conjugation and raising the LUMO energy (reducing electron affinity). -

Consequence: For maximum electron transport (OLEDs), 2-phenyl connectivity is preferred.[1] For tuning solubility or preventing aggregation (quenching), 4- or 5-phenyl connectivity is utilized.[1]

Part 2: Applications in Optoelectronics (OLEDs)

In Organic Light Emitting Diodes (OLEDs), phenyl-pyrimidines serve primarily as Electron Transport Materials (ETM) or Hole Blocking Layers (HBL) .[1]

2.1 The HOMO/LUMO "Valve"

To function as an ETM, the molecule must accept electrons from the cathode and block holes from the anode.

-

Deep HOMO: The pyrimidine core stabilizes the HOMO (typically -6.0 to -6.5 eV), creating a large energy barrier for holes trying to escape the Emissive Layer (EML).[1]

-

Accessible LUMO: The LUMO is lowered (-2.8 to -3.5 eV), facilitating electron injection.[1]

2.2 Thermally Activated Delayed Fluorescence (TADF)

When a strong donor (e.g., Acridine or Triphenylamine) is coupled to the phenyl-pyrimidine acceptor, the spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) results in a small Singlet-Triplet energy splitting (

Table 1: Electronic Parameters of Common Phenyl-Pyrimidine Derivatives

| Derivative Structure | Role | HOMO (eV) | LUMO (eV) | Triplet Energy ( |

| 2-Phenylpyrimidine | Core Scaffold | -6.4 | -2.6 | ~3.5 eV |

| 2,4,6-Triphenylpyrimidine | ETM / Host | -6.2 | -2.8 | ~2.9 eV |

| Acridine-Pyrimidine (D-A) | TADF Emitter | -5.4 | -3.0 | ~2.7 eV (Low |

Part 3: Visualization of Electronic Pathways

The following diagram illustrates the "Push-Pull" mechanism and the resulting energy level alignment critical for OLED function.

Caption: Figure 1: The electronic flow from Phenyl donor to Pyrimidine acceptor, gated by steric torsion, resulting in LUMO stabilization and ICT states.

Part 4: Experimental Characterization Protocols

To validate the electronic properties described above, two primary experiments are required: Cyclic Voltammetry (CV) for energy levels and Solvatochromic Analysis for charge transfer characterization.[1]

4.1 Protocol: Determination of HOMO/LUMO via Cyclic Voltammetry

Objective: Accurately measure the oxidation (

Reagents & Setup:

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Must be HPLC grade and stored over molecular sieves.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] Recrystallized and dried. -

Electrodes:

-

Internal Standard: Ferrocene (

).[1][2]

Step-by-Step Workflow:

-

Cleaning: Polish the working electrode.[1] Sonicate in DI water, then ethanol. Dry under

stream. -

Blank Scan: Run a CV of just the electrolyte/solvent to ensure no background peaks (window -2.5V to +2.0V).[1]

-

Analyte Scan: Dissolve the phenyl-pyrimidine derivative (1 mM). Degas the solution with Argon for 10 minutes (oxygen quenches reduction peaks).

-

Measurement: Record CV at scan rate 100 mV/s. Identify onset potentials (

and -

Calibration: Add Ferrocene (approx 0.5 mM) to the same solution. Record CV again.[1][2] Note the

of the -

Calculation:

4.2 Protocol: Solvatochromic Shift (Lippert-Mataga)

Objective: Confirm the Intramolecular Charge Transfer (ICT) nature of the excited state.[3]

Workflow:

-

Prepare

M solutions of the derivative in 5 solvents of increasing polarity: Hexane, Toluene, THF, DCM, and Acetonitrile.[1] -

Measure UV-Vis absorption and Fluorescence emission spectra.[1]

-

Analysis: A significant red-shift (bathochromic shift) of the emission peak as solvent polarity increases confirms the presence of a highly polar ICT excited state, typical of phenyl-pyrimidine "push-pull" systems.[1]

Part 5: Characterization Logic Flow[1]

Caption: Figure 2: The integrated experimental workflow for validating electronic properties, linking electrochemical data with photophysical behavior.

References

-

Materials (Basel). (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. [Link][4][5]

-

Journal of Materials Chemistry C. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. [Link][1]

-

Journal of the American Chemical Society. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State. [Link][6]

-

U.P.B. Sci. Bull., Series B. (2013).[1][7] Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular charge transfer of push-pull pyridinium salts in the triplet manifold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Derivatives of phenyl pyrimidine and of the different donor moieties as emitters for OLEDs [epubl.ktu.edu]

- 6. Strong solvatochromic fluorescence from the intramolecular charge-transfer state created by excited-state intramolecular proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicity and Safety Data Sheet (SDS) Guide: (4-(Pyrimidin-4-yl)phenyl)methanamine

[1]

Executive Summary & Chemical Identity

(4-(Pyrimidin-4-yl)phenyl)methanamine is a specialized heterocyclic building block frequently employed in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., CDK2, PLK4 targets).[1] Structurally, it consists of a primary benzylic amine attached to a phenyl ring, which is substituted at the para-position with a pyrimidine moiety.

Critical Safety Note: As a primary benzylic amine, the free base form of this compound exhibits significant basicity and nucleophilicity. It should be treated as a Corrosive (Category 1B) or Severe Irritant until specific lot data proves otherwise. It is sensitive to air (carbon dioxide absorption) and oxidation.

Chemical Identification Table

| Property | Detail |

| Chemical Name | (4-(Pyrimidin-4-yl)phenyl)methanamine |

| CAS Number | 885466-46-6 |

| Synonyms | 4-(4-Pyrimidinyl)benzylamine; 4-Pyrimidin-4-yl-benzylamine |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Soluble in DMSO, Methanol, dilute acids; Low solubility in water (free base) |

| pKa (Predicted) | ~9.0–9.5 (Benzylic amine), ~1.0–2.0 (Pyrimidine N) |

Hazard Identification (GHS Classification)

Note: In the absence of a REACH registration dossier for this specific intermediate, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzylic amines and pyrimidines.

GHS Label Elements[1][2]

Hazard Statements (H-Codes)

-

H314: Causes severe skin burns and eye damage.[2] (Primary Amine Hazard)[1]

-

H318: Causes serious eye damage.

-

H302: Harmful if swallowed.[3]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4][5] Continue rinsing.[2][3][4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Mechanism

As a Senior Application Scientist, it is crucial to understand why this compound is hazardous beyond the label.

Structural Toxicity Analysis[1]

-

Primary Benzylic Amine (-CH₂NH₂):

-

Mechanism: High pH local to the tissue leads to saponification of membrane lipids (liquefactive necrosis). The benzylic position increases the nucleophilicity compared to aniline derivatives, enhancing its potential to cause immediate chemical burns.

-

Sensitization: Benzylic amines can act as haptens, potentially reacting with skin proteins to cause allergic contact dermatitis upon repeated exposure.

-

-

Pyrimidine Moiety:

-

Systemic Toxicity: Pyrimidines are privileged scaffolds in medicinal chemistry because they mimic endogenous nucleobases. While this enhances drug potency, it also suggests potential for off-target interactions with kinase enzymes or nucleotide processing machinery if systemic absorption occurs.

-

Metabolism: The pyrimidine ring is susceptible to oxidative metabolism (via CYP450), potentially generating reactive intermediates, although the para-substitution pattern stabilizes the core somewhat.

-

Quantitative Data (Predicted vs. Analog Read-Across)

Experimental data for CAS 885466-46-6 is scarce.[1] The following are estimated based on "Read-Across" from Benzylamine (CAS 100-46-9) and 4-Phenylpyrimidine.

| Endpoint | Predicted/Analog Value | Interpretation |

| Oral LD50 (Rat) | ~500–1200 mg/kg | Harmful (Category 4) |

| Dermal LD50 (Rabbit) | ~1000–2000 mg/kg | Harmful; High permeation risk |

| Skin Corrosion | Corrosive (1B) | Irreversible damage < 1 hour exposure |

| Mutagenicity (Ames) | Equivocal | Pyrimidines can intercalate; treat as suspect.[1] |

Safety & Handling Protocols (SOP)

Engineering Controls

-

Primary Barrier: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .

-

Atmosphere: The free base absorbs CO₂ from air to form carbamates/carbonates. Handle under nitrogen or argon when possible to maintain purity and prevent crust formation on the solid.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles + Face Shield (if handling >1g or solutions). Standard safety glasses are insufficient for corrosive amines.[1]

-

Hands: Double gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Neoprene (for prolonged contact).

-

-

Body: Lab coat (100% cotton or Nomex); chemical-resistant apron for large scale synthesis.

Handling Workflow Diagram

The following decision tree outlines the safe handling logic for this compound in a research setting.

Caption: Operational workflow for handling corrosive amine solids, emphasizing dust control and spill management.

Experimental Application: Synthesis Context

This compound is a "Lynchpin" intermediate. The amine is typically the nucleophile in amide coupling or reductive amination, while the pyrimidine ring serves as the kinase-binding motif.

Common Reaction: Amide Coupling

When coupling this amine to a carboxylic acid (e.g., to form a kinase inhibitor):

-

Stoichiometry: Use a slight excess of the acid, not the amine, if possible, to simplify purification (the amine is harder to streak off silica).

-

Base Choice: Use a non-nucleophilic base (DIPEA) to neutralize the HCl salt if starting from the hydrochloride.

-

Quenching: Quench reaction with dilute NaHCO₃. Caution: If unreacted amine remains, the aqueous layer will be basic; the amine may extract into organic solvent (DCM/EtOAc).

Synthesis Pathway Visualization

Caption: Typical synthetic route to the target amine via Suzuki coupling followed by nitrile reduction.[1]

Emergency Response Procedures

First Aid[1]

-

Eye Contact: TIME CRITICAL. Rinse immediately with water for at least 15 minutes.[3] Hold eyelids apart. Do not use neutralizing agents. Seek ophthalmologist immediately.

-

Skin Contact: Brush off loose particles. Wash with soap and copious water.[4] If sticky/adhered, use Polyethylene Glycol (PEG 400) if available, then water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3] Pulmonary edema may be delayed—monitor for 24 hours.

Fire Fighting

-

Flash Point: Predicted ~134°C.[6]

-

Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Carbon Monoxide (CO).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet (may spread the corrosive material).[1]

Spill Clean-Up (Small Scale < 10g)

-

Evacuate the immediate area.

-

Don PPE: Goggles, double nitrile gloves, lab coat.

-

Contain: Cover spill with a dry absorbent (Vermiculite or Sand).

-

Neutralize: Do not apply strong acid directly. Collect the solid/absorbent mixture. Wipe the surface with dilute acetic acid (5%) or citric acid solution to neutralize residues, then wash with soap and water.

-

Disposal: Place in a container marked "Corrosive Basic Organic Waste".

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzylamine (Toxicity Read-Across). Retrieved February 16, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for (4-(Pyrimidin-4-yl)phenyl)methanamine

Executive Summary

This application note details a robust, scalable manufacturing route for (4-(Pyrimidin-4-yl)phenyl)methanamine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). While many academic routes utilize direct protecting group strategies (e.g., Boc-amines), this protocol prioritizes industrial scalability by utilizing a Nitrile Intermediate Strategy .

This two-step protocol avoids expensive Boc-protected boronic acids, minimizes chromatographic purification, and addresses specific challenges such as palladium removal and the suppression of secondary amine formation during reduction.

Key Advantages of This Protocol

-

Cost-Efficiency: Utilizes commodity starting materials (4-chloropyrimidine and 4-cyanophenylboronic acid).

-

Scalability: Designed for multi-gram to kilogram batches; relies on crystallization and salt formation rather than column chromatography.

-

Purity: Delivers

purity via the final hydrochloride salt isolation.

Retrosynthetic Strategy & Logic

The synthesis is designed around the stability of the nitrile group during the transition-metal catalyzed coupling, followed by a global reduction.

Mechanistic Pathway[1][2][3][4]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by functional group interconversion.[1]

Detailed Experimental Protocols

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(pyrimidin-4-yl)benzonitrile. Rationale: 4-Chloropyrimidine is used over the iodo-analog for cost reasons. The reaction conditions are tuned to prevent hydrolysis of the nitrile and minimize homocoupling.

Materials

-

Substrate A: 4-Chloropyrimidine hydrochloride (1.0 equiv)

-

Substrate B: 4-Cyanophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv) — Selected for thermal stability and air tolerance.

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol

-

Inerting: Charge a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer. Purge with

for 15 minutes. -

Charging: Add 4-Chloropyrimidine HCl (15.0 g, 100 mmol), 4-Cyanophenylboronic acid (16.1 g, 110 mmol), and

(41.4 g, 300 mmol). -

Solvent Addition: Add degassed 1,4-Dioxane (150 mL) and Water (37 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (1.6 g, 2 mmol) under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC until starting chloride is <1%.

-

Workup (Pd Removal):

-

Cool to room temperature.[2][3] Filter through a pad of Celite to remove bulk palladium black.

-

Dilute filtrate with Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) followed by Brine (100 mL).

-

Scavenging (Optional but recommended for Pharma): Treat organic layer with activated charcoal or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 40°C. Filter.

-

-

Crystallization: Concentrate the organic layer to approx. 50 mL. Add n-Heptane (100 mL) slowly while stirring. Cool to 0°C.

-

Isolation: Filter the resulting solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.

Stage 2: Nitrile Reduction & Salt Formation

Objective: Conversion to (4-(Pyrimidin-4-yl)phenyl)methanamine and isolation as the Hydrochloride salt. Rationale: Raney Nickel is chosen for its high activity and low cost. Ammonia is strictly required to suppress the formation of the secondary amine dimer (dibenzylamine impurity), a common failure mode in nitrile reductions.

Materials

-

Substrate: 4-(Pyrimidin-4-yl)benzonitrile (from Stage 1)

-

Catalyst: Raney Nickel (active slurry in water, approx. 50 wt% loading) — Warning: Pyrophoric.

-

Solvent: Methanol (7M Ammonia solution)

-

Reagent: Hydrogen Gas (

)[4] -

Salt Formation: HCl in Isopropanol (5–6 N)

Protocol

-

Safety Check: Ensure autoclave/hydrogenator is grounded. Raney Nickel must be kept wet at all times.

-

Loading: In a high-pressure reactor, add the Nitrile intermediate (10 g).

-

Solvent: Add Methanol saturated with Ammonia (100 mL). Note: The presence of

shifts the equilibrium away from the imine-amine coupling side reaction. -

Catalyst: Carefully add Raney Nickel (2.0 g wet slurry). Rinse the addition funnel with MeOH.

-

Hydrogenation:

-

Purge vessel with

(3x) then -

Pressurize to 5 bar (75 psi) .

-

Stir vigorously at room temperature for 12 hours. Note: Heating is generally not required and may promote pyrimidine ring reduction.

-

-

Filtration:

-

Vent

and purge with -

Filter the mixture through a Celite bed (keep wet!) to remove Raney Nickel. Immediately quench the filter cake with water to prevent ignition.

-

-

Salt Formation (The Purification Step):

-

Concentrate the filtrate to remove excess ammonia and methanol. Re-dissolve the residue in Isopropanol (50 mL).

-

Cool to 0°C. Slowly add HCl in Isopropanol (1.1 equiv) dropwise.

-

A white precipitate will form immediately. Stir for 1 hour at 0–5°C.

-

-

Final Isolation: Filter the solid. Wash with cold Isopropanol followed by Diethyl Ether. Dry under vacuum.[4]

Expected Yield: 80–85% Appearance: White crystalline solid.

Process Workflow & Logic

The following diagram illustrates the critical decision points and impurity control mechanisms embedded in this protocol.

Figure 2: Process flow diagram highlighting critical control points (Red) and isolation steps.

Analytical Specifications & Troubleshooting

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to Off-White Solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Pd Content | < 20 ppm | ICP-MS |

| Identity | Consistent with Structure | 1H-NMR (DMSO-d6) |

| Solubility | Soluble in Water, DMSO, MeOH | Visual |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of boronic acid | Lower temp to 80°C; ensure base is not in huge excess; check solvent degassing. |

| Dimer Impurity (Reduction) | Lack of Ammonia | Ensure Methanol is saturated with |

| Pyrimidine Ring Reduction | Over-hydrogenation | Monitor H2 uptake strictly; do not exceed 5 bar; keep temp < 30°C. |

| Colored Product | Residual Pd or oxidized amines | Recrystallize the HCl salt from EtOH/Water; use charcoal treatment. |

References

-

Suzuki-Miyaura Coupling on Pyrimidines: Gong, Y., et al. "Suzuki-Miyaura cross-coupling reaction of 4-chloropyrimidine derivatives." ResearchGate/Journal of Heterocyclic Chemistry. (General methodology for chloropyrimidine coupling). (Contextual proxy for conditions).

-

Nitrile Reduction Strategies: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines."[5] Journal of Organic Chemistry, 2009.[5]

-

Industrial Scale-Up Guidelines: Sigma-Aldrich. "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction."

-

Purification of Amine Salts: BenchChem Technical Support. "Synthesis and Purification of Benzylamine Derivatives." (General reference for amine salt protocols).

-

Pyrimidine Chemistry: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 2021.[6][7]

Sources

- 1. KR20170015496A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts - Google Patents [patents.google.com]

- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 3. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Protocol for the Synthesis of (4-(Pyrimidin-4-yl)phenyl)methanamine via Suzuki Coupling and Chemoselective Nitrile Reduction

Application Note: AN-SYN-2026-04

Abstract & Utility

(4-(Pyrimidin-4-yl)phenyl)methanamine is a high-value pharmacophore frequently utilized in the synthesis of type II kinase inhibitors (e.g., analogs of Imatinib, Nilotinib) and other heterocyclic bioactive molecules. Its structure combines a polar pyrimidine "hinge-binder" motif with a benzylic amine capable of forming critical hydrogen bonds or amide linkages in the solvent-exposed regions of protein binding pockets.

This application note details a robust, two-step synthesis starting from commercially available 4-chloropyrimidine hydrochloride and 4-cyanophenylboronic acid. The protocol prioritizes chemoselectivity, specifically addressing the challenge of reducing a nitrile group without over-reducing the electron-deficient pyrimidine ring.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent approach. The biaryl carbon-carbon bond is established first via palladium-catalyzed cross-coupling, followed by a functional group interconversion (FGI) of the nitrile to the primary amine.

Figure 1: Retrosynthetic disconnection showing the assembly of the biaryl core followed by amine generation.

Phase 1: Biaryl Assembly via Suzuki-Miyaura Coupling

Rationale and Mechanistic Insight

The coupling of 4-chloropyrimidine is electronically favorable due to the electron-deficient nature of the pyrimidine ring, which facilitates oxidative addition to the Pd(0) center. However, pyrimidines can coordinate to palladium, potentially poisoning the catalyst.

-

Catalyst Selection:

is selected over -

Base Selection: Sodium carbonate (

) provides sufficient basicity to activate the boronic acid to the boronate species without causing degradation of the pyrimidine.

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Role |

| 4-Chloropyrimidine HCl | 1.0 | 151.00 | Electrophile |

| 4-Cyanophenylboronic acid | 1.1 | 146.94 | Nucleophile |

| Pd(dppf)Cl2 · DCM | 0.05 | 816.64 | Catalyst |

| Sodium Carbonate (2M aq) | 3.0 | 105.99 | Base/Activator |

| 1,4-Dioxane | N/A | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-chloropyrimidine HCl (1.51 g, 10 mmol) and 4-cyanophenylboronic acid (1.62 g, 11 mmol).

-

Solvent Addition: Add 1,4-dioxane (40 mL) and degas the solution by bubbling nitrogen through it for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst & Base: Add

(408 mg, 0.5 mmol). Then, add degassed 2M aqueous -

Reaction: Attach a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. Look for the disappearance of the pyrimidine starting material (

) and the appearance of the fluorescent product ( -

Work-up:

-

Cool to room temperature.[1]

-

Dilute with water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).-

Yield Expectation: 75–85% as a white to off-white solid.

-

Phase 2: Chemoselective Nitrile Reduction[4]

Rationale and Chemoselectivity